
C22H23F2NO2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H23F2NO2 Lenperone . It is a butyrophenone antipsychotic, similar to other major tranquilizers, and exhibits some alpha-adrenergic blocking action and antiemetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lenperone can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-fluorobutyrophenone under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of Lenperone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions: Lenperone undergoes various chemical reactions, including:
Oxidation: Lenperone can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Lenperone into its reduced forms.
Substitution: Lenperone can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents and catalysts are often used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Lenperone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly its antipsychotic and antiemetic properties.
Medicine: Studied for its potential therapeutic applications in treating psychiatric disorders and preventing nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mécanisme D'action
Lenperone exerts its effects primarily through its action on the central nervous system. It blocks dopamine receptors, which helps in reducing psychotic symptoms. Additionally, its alpha-adrenergic blocking action contributes to its tranquilizing effects. The molecular targets include dopamine receptors and alpha-adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
- Haloperidol
- Droperidol
- Trifluperidol
- Benperidol
These compounds are structurally related and share similar therapeutic uses but differ in their specific chemical structures and effects .
Propriétés
Formule moléculaire |
C22H23F2NO2 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(3-fluorophenyl)-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H23F2NO2/c23-17-9-7-15(8-10-17)20-19-6-1-2-11-22(19,27)12-13-25(20)21(26)16-4-3-5-18(24)14-16/h3-5,7-10,14,19-20,27H,1-2,6,11-13H2 |
Clé InChI |
WVABFNXIPMDRAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
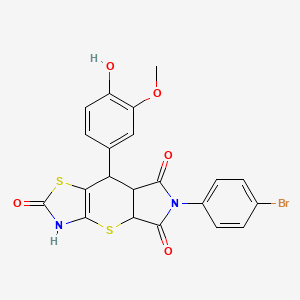
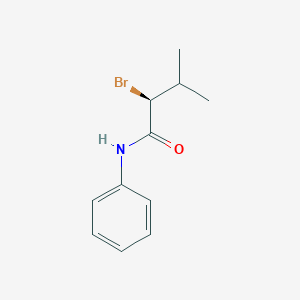
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
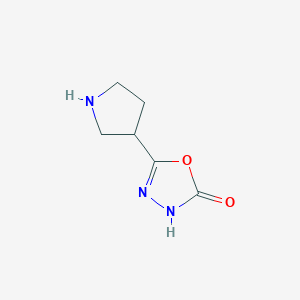
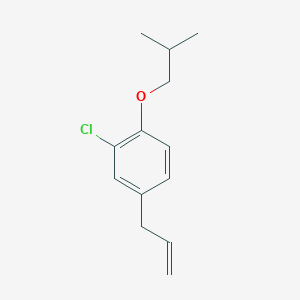
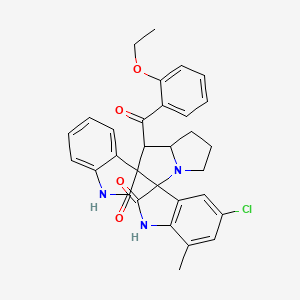
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
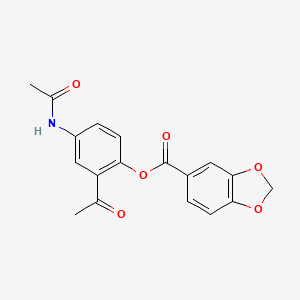
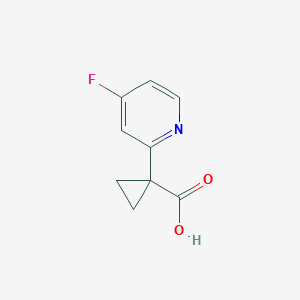

![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
